molecular formula C18H13N3O B15082247 4-Anilino-2-phenoxynicotinonitrile

4-Anilino-2-phenoxynicotinonitrile

Cat. No.: B15082247
M. Wt: 287.3 g/mol
InChI Key: JWJFQDGLIHDGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-2-phenoxynicotinonitrile is an organic compound with the molecular formula C18H13N3O It is known for its unique structure, which includes an anilino group, a phenoxy group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-anilino-2-phenoxynicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with aniline and phenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the anilino and phenoxy groups.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-2-phenoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides, under reflux or microwave conditions.

Major Products Formed:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Anilino-2-phenoxynicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-anilino-2-phenoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

4-Anilino-2-phenoxynicotinonitrile can be compared with other similar compounds, such as:

    4-Anilinoquinoline derivatives: These compounds also contain an anilino group and are known for their anticancer properties.

    2-Phenoxynicotinonitrile derivatives: These compounds share the phenoxy and nicotinonitrile core and are studied for their biological activities.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

4-anilino-2-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C18H13N3O/c19-13-16-17(21-14-7-3-1-4-8-14)11-12-20-18(16)22-15-9-5-2-6-10-15/h1-12H,(H,20,21)

InChI Key

JWJFQDGLIHDGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC=C2)OC3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.